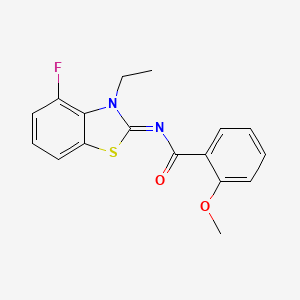

N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide

描述

N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide is a heterocyclic compound featuring a benzothiazole core fused with a 2-methoxybenzamide moiety. The molecule’s structure includes a fluorine atom at the 4-position of the benzothiazole ring and an ethyl group at the 3-position, contributing to its unique electronic and steric properties . This compound has drawn interest in medicinal chemistry due to its structural similarity to bioactive benzothiazole derivatives, which are known for applications in kinase inhibition and receptor targeting .

属性

IUPAC Name |

N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O2S/c1-3-20-15-12(18)8-6-10-14(15)23-17(20)19-16(21)11-7-4-5-9-13(11)22-2/h4-10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUMILZBDFQEVCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CC=C3OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide typically involves the reaction of 3-ethyl-4-fluoro-1,3-benzothiazol-2-amine with 2-methoxybenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

化学反应分析

Types of Reactions

N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents such as N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

科学研究应用

N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

Physicochemical and Spectroscopic Comparisons

- NMR Data : The target compound’s 1H NMR (DMSO-d6) would show distinct aromatic protons for the 4-fluoro-benzothiazole (δ 7.5–8.5 ppm) and methoxybenzamide (δ 3.8 ppm for OCH3), comparable to compound 33’s methoxy signals .

- X-ray Crystallography : Analogues like (Z)-N-[3-(2-methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide exhibit planar benzamide-thiazole systems, suggesting similar conjugation in the target compound .

生物活性

N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on recent research findings.

Synthesis and Characterization

The compound can be synthesized through a multi-step process involving the formation of the benzothiazole ring followed by substitution reactions to introduce the ethyl and fluoro groups. The characterization of the compound typically involves techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its structure and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. In vitro evaluations have demonstrated significant inhibitory effects on various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| A431 (epidermoid) | 1.5 | Induction of apoptosis and cell cycle arrest |

| A549 (lung cancer) | 2.0 | Inhibition of AKT and ERK signaling pathways |

| H1299 (lung cancer) | 1.8 | Decreased migration and proliferation |

These results suggest that the compound effectively inhibits cancer cell proliferation through multiple mechanisms, including apoptosis induction and disruption of key signaling pathways.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown anti-inflammatory effects. Studies using RAW264.7 macrophages revealed that treatment with the compound significantly reduced the production of pro-inflammatory cytokines such as IL-6 and TNF-α at concentrations as low as 1 μM. This dual action positions it as a promising candidate for therapies targeting both cancer and inflammation.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to modulate critical signaling pathways involved in cell survival and inflammation:

- AKT Pathway Inhibition : The compound has been shown to inhibit AKT phosphorylation, leading to decreased cell survival signals.

- ERK Pathway Modulation : By affecting the ERK pathway, it reduces proliferation signals in cancer cells.

- Cytokine Production : The reduction in IL-6 and TNF-α suggests a mechanism where the compound may interfere with NF-kB signaling pathways, commonly activated in inflammatory responses.

Case Studies

A notable case study involved the application of this compound in a xenograft model of lung cancer. Mice treated with the compound exhibited a significant reduction in tumor size compared to controls, highlighting its potential efficacy in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。